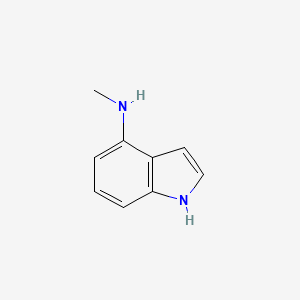

N-methyl-1H-indol-4-amine

Description

Significance of the Indole (B1671886) Core in Chemical Biology and Medicinal Chemistry Research

The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is of profound importance in the fields of medicinal and biological chemistry. smolecule.comrsc.org Its prevalence is notable in a vast array of natural products, including the essential amino acid tryptophan, which serves as a biosynthetic precursor to vital neurotransmitters like serotonin (B10506) and a wide range of complex alkaloids. smolecule.com The structural rigidity and electronic properties of the indole core allow it to mimic peptide structures and engage in reversible binding with proteins and enzymes, making it a highly valuable template for drug design. smolecule.comnih.gov

The versatility of the indole scaffold is demonstrated by the number of approved drugs that incorporate this moiety, targeting a wide spectrum of diseases. biosynth.comevitachem.com Researchers have successfully developed indole-containing compounds with applications as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents. evitachem.comnih.gov This broad utility stems from the indole ring's ability to be chemically modified at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. evitachem.com The ongoing exploration of natural products from marine and plant sources continues to yield novel indole alkaloids, further fueling interest in this versatile heterocyclic system. nih.govbiosynth.com

Research Context of N-methylated Indoles

Methylation is a fundamental structural modification in medicinal chemistry used to modulate a compound's biological activity, selectivity, and metabolic stability. The N-methylation of the indole core, specifically at the N1 position of the pyrrole ring, is a common strategy in synthetic chemistry. rjpbcs.com This modification can significantly influence the molecule's properties by altering its hydrogen-bonding capacity and lipophilicity.

Various methods have been developed for the N-methylation of indoles, ranging from classical techniques using methyl iodide or dimethyl sulfate (B86663) to more modern, environmentally benign reagents like dimethyl carbonate (DMC). bldpharm.comnih.gov Research in this area focuses on achieving high yields and selectivity, particularly for large-scale synthesis. bldpharm.com The introduction of a methyl group at the N1 position is a key feature in numerous bioactive compounds. For instance, derivatives of 1-methyl-indole have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and as inhibitors of tubulin polymerization for cancer therapy. nih.gov Studies have also explored the synthesis of complex N-methyl-1H-indole-containing dipeptides and other structures through multicomponent reactions, highlighting the utility of this scaffold in constructing diverse chemical libraries.

Research Context of C4-Substituted Indole Derivatives

While the indole ring can be functionalized at several positions, substitution at the C4 position of the benzenoid ring has historically been challenging. The C4 position is intrinsically less reactive compared to other sites on the indole nucleus, necessitating the development of specialized synthetic methods. Despite this challenge, C4-substituted indoles are found in numerous important bioactive molecules and natural products, driving research into efficient and regioselective C4-functionalization strategies.

Modern synthetic chemistry has seen significant advances in this area, particularly through the use of transition-metal-catalyzed C-H activation. These methods often employ a directing group, sometimes transiently, to guide a metal catalyst (such as palladium or rhodium) to the C4 position, enabling the formation of C-C or C-heteroatom bonds. For example, researchers have successfully achieved C4-alkenylation and C4-arylation of indole scaffolds using these advanced catalytic systems. The ability to selectively introduce substituents at the C4 position is crucial for the modular synthesis of complex indole derivatives, allowing for systematic structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overview of Advanced Research Trajectories for N-methyl-1H-indol-4-amine

This compound serves primarily as a valuable chemical intermediate and scaffold in medicinal chemistry research. biosynth.comevitachem.com Its structure combines the features of N-methylation and C4-substitution, making it a targeted building block for creating more complex molecules. Advanced research trajectories for this compound are focused on its utility in synthetic pathways designed to produce novel, biologically active agents.

Due to its structural similarity to the neurotransmitter serotonin, one area of investigation involves its use as a precursor for compounds targeting the central nervous system, with potential applications in mood disorders or other neurological conditions. smolecule.com While the specific biological activity of this compound itself is not extensively documented in current literature, its value is well-established as a starting material. smolecule.com Research groups utilize it in the synthesis of diverse derivatives, which are then evaluated for various pharmacological properties. evitachem.com It is considered an excellent candidate for the synthesis of novel pharmaceuticals and biomolecules, serving as a foundational structure upon which greater molecular complexity is built. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methylindol-4-amine | nih.gov |

| Molecular Formula | C₉H₁₀N₂ | biosynth.comnih.gov |

| Molecular Weight | 146.19 g/mol | biosynth.comnih.gov |

| CAS Number | 85696-95-3 | biosynth.comnih.gov |

Table 2: Examples of Investigated Biological Activities for Related Indole Scaffolds

| Indole Scaffold Type | Investigated Biological Activity | Reference |

|---|---|---|

| General Indole Derivatives | Anticancer, Anti-inflammatory, Antihypertensive, Antimicrobial | evitachem.comnih.gov |

| 1-Methyl-1H-indol-3-yl Derivatives | Anti-inflammatory | nih.gov |

| 1-Methyl-1H-indol-3-yl Derivatives | Tubulin Polymerization Inhibition | |

| N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine | Potential for Alzheimer's Disease Therapy |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOXZNFGZDHMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447552 | |

| Record name | N-methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85696-93-1 | |

| Record name | N-methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 1h Indol 4 Amine and Its Derivatives

Strategies for the Formation of the N-methyl-1H-indole Core

The synthesis of the central N-methyl-1H-indole structure can be achieved through two primary approaches: direct modification of a pre-formed indole (B1671886) ring or the construction of the bicyclic system from acyclic precursors in a manner that incorporates the N-methyl group.

N-Alkylation and N-Functionalization Approaches

Direct N-alkylation of an indole, specifically a 4-aminoindole (B1269813) precursor, represents the most straightforward method to install the N-methyl group. This transformation is typically accomplished using a base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source.

More advanced N-functionalization methods have also been developed. The palladium-catalyzed aza-Wacker reaction, for instance, allows for the N-alkylation of indoles with olefins. nih.gov This reaction demonstrates high selectivity for the nitrogen atom, with no competing functionalization observed at the C2 or C3 positions. nih.gov While this method is powerful for introducing more complex alkyl groups, it underscores the principle of selective N-functionalization.

Beyond simple alkylation, the indole nitrogen can be functionalized with protecting groups, such as a tosyl group. evitachem.com This not only modifies the electronic properties of the indole ring but can also be a strategic step in a multi-step synthesis, allowing for subsequent reactions at other positions before its potential removal. The Ugi four-component reaction has also been employed for the synthesis of complex dipeptides containing an N-methyl-1H-indole core, showcasing a one-pot condensation strategy that builds molecular complexity efficiently. rjpbcs.com

Ring-Closing Reactions for N-methylindole Synthesis

Constructing the indole ring system from simpler, non-indolic precursors is a powerful strategy that offers flexibility in accessing diverse substitution patterns. Many of these methods start with ortho-substituted anilines, which can be challenging to source, driving the development of methods starting from mono-functionalized arenes. acs.orgresearchgate.net

One effective approach is the cycloisomerization of 2-alkynylanilides. acs.org In this method, an N-methyl-2-alkynylanilide undergoes cyclization, often catalyzed by a transition metal like ruthenium. The reaction can proceed through different pathways, sometimes involving a vinylidene intermediate, to yield the final 3-substituted N-methylindole. acs.org

Another classical yet effective strategy involves the acid-catalyzed intramolecular cyclization of α-anilino acetals. luc.edu It has been observed that N-alkylated acetals undergo this cyclization more readily than their N-unsubstituted counterparts. By starting with an N-methylated aniline (B41778) derivative, this method provides a direct route to the N-methylindole core. luc.edu

More novel approaches include 6π-electrocyclic ring closures. nih.gov A synthesized amidotriene can undergo a facile electrocyclic ring closure, which is then followed by an in-situ oxidation to form the aromatic aniline substructure. Subsequent reaction steps can then be used to form the pyrrole (B145914) ring, completing the N-methylindole synthesis. nih.gov

Regioselective Functionalization at the C4 Position of the Indole Ring System

Direct functionalization of the C4 position of the indole nucleus is a significant synthetic challenge due to the intrinsic reactivity of the indole ring, which typically favors reactions at C3, C2, and the nitrogen atom. rsc.org Consequently, achieving C4 selectivity often necessitates the use of directing groups, which temporarily chelate to a transition metal catalyst and position it in proximity to the C4-H bond, facilitating its activation. rsc.orgresearchgate.net

Transition-Metal-Catalyzed C4-H Functionalization Methodologies

Recent advances in transition metal catalysis have provided powerful tools for the previously difficult C4-H functionalization of indoles. rsc.org These methods offer a step-economical approach to diversify the indole scaffold at this less accessible position.

Palladium catalysis has been particularly successful in achieving regioselective C4 functionalization. A notable strategy involves the use of a removable directing group at the C3 position. For example, N-methylindole-3-carbaldehyde can be condensed with glycine (B1666218), which acts as an inexpensive and transient bidentate directing group. sci-hub.senih.gov In the presence of a Pd(II) catalyst, this directs C-H activation exclusively to the C4 position, enabling coupling with various partners. sci-hub.se

This methodology has proven effective for C4-arylation with a wide range of electron-rich and electron-poor aryl iodides. sci-hub.se The reaction tolerates diverse functional groups and has been extended to the synthesis of C4-arylated azaindoles. sci-hub.senih.gov The same catalytic system can also be employed for C4-olefination using alkenyl iodides as coupling partners. sci-hub.se

| Entry | Indole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| 1 | N-methyl-3-formylindole | Iodobenzene | Pd(OAc)₂, Glycine, AgTFA | AcOH/HFIP/H₂O, 110 °C | 4-phenyl-N-methyl-3-formylindole | 82% | sci-hub.se |

| 2 | N-benzyl-3-formylindole | 4-Iodoanisole | Pd(OAc)₂, Glycine, AgTFA | AcOH/HFIP/H₂O, 110 °C | 4-(4-methoxyphenyl)-N-benzyl-3-formylindole | 85% | sci-hub.se |

| 3 | N-methyl-7-azaindole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, Glycine, AgTFA | AcOH/HFIP/H₂O, 110 °C | 4-phenyl-N-methyl-7-azaindole-3-carbaldehyde | 61% | sci-hub.se |

| 4 | N-methyl-3-formylindole | Benzyl-trans-3-iodoacrylate | Pd(OAc)₂, Glycine, AgTFA | AcOH/HFIP/H₂O, 110 °C | 4-alkenylated indole | 62% | sci-hub.se |

An alternative and powerful approach for constructing C3,C4-disubstituted indoles is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. nih.govresearchgate.net This cascade process can involve an ortho-amination of an aryl iodide followed by an ipso-Heck cyclization to build the indole ring, installing substituents at the C3 and C4 positions in a modular fashion. nih.gov

While palladium has been a workhorse in C4-functionalization, other transition metals have also been employed successfully. Copper catalysis, in particular, offers a more economical alternative. The regioselectivity of copper-catalyzed reactions on the indole ring can be highly dependent on the directing group. While many copper-catalyzed reactions with indoles lead to functionalization at other positions, the use of a pivaloyl directing group at the C3 position has been shown to effectively steer arylation to the C4 and C5 positions. researchgate.net This contrasts with copper-catalyzed cross-dehydrogenative couplings with N-methylindole that typically occur at the C3 position in the absence of a strong C4-directing group. rsc.org

Organocatalytic Strategies for C4 Modification

The use of metal-free organocatalysis for the functionalization of the carbocyclic ring of indoles has emerged as a powerful alternative to traditional metal-catalyzed methods. rsc.org These strategies offer a unique approach to achieving regioselectivity at the C4 position. While the field is still developing compared to metal-mediated transformations, organocatalytic methods provide an attractive avenue for C-H functionalization, avoiding the use of potentially toxic and expensive heavy metals. rsc.orgbeilstein-journals.org Research in this area is focused on designing organocatalysts that can selectively activate the C4-H bond of the indole nucleus, enabling the introduction of various functional groups. rsc.org

Directing Group-Assisted C4-Functionalization Techniques

A prominent and effective strategy for achieving C4-selectivity is the use of directing groups. dntb.gov.uathieme-connect.comnih.gov This technique involves the temporary installation of a functional group on the indole nitrogen or at the C3 position, which then directs a metal catalyst to the C4 position for C-H activation and subsequent functionalization. dntb.gov.uathieme-connect.comchim.it

A variety of transition metals, including rhodium, palladium, iridium, and ruthenium, have been successfully employed in these transformations. thieme-connect.comresearchgate.net The choice of both the directing group and the metal catalyst is crucial for achieving high regioselectivity and yield.

Key aspects of this methodology include:

Directing Groups: Commonly used directing groups include pivaloyl, N-P(O)tBu2, and even simple aldehydes or ketones at the C3 position. nih.govchim.itresearchgate.net For instance, an aldehyde group at the C3 position can direct iridium(III) or ruthenium catalysts to amidate or functionalize the C4 position. researchgate.netnih.gov Glycine has also been explored as a transient directing group for palladium-catalyzed C4-alkynylation of indoles. scribd.com

Catalysts: Transition metal catalysts, such as those based on rhodium(III), iridium(III), and ruthenium(II), have proven effective in C4-functionalization. rsc.orgresearchgate.netacs.org For example, a rhodium-catalyzed method has been developed for the direct C-H functionalization at the C4 position of unprotected indoles. acs.org

Scope of Reactions: This strategy has been applied to a wide range of C-C and C-N bond-forming reactions, including alkenylation, amidation, and the introduction of other functional groups. thieme-connect.comchim.itresearchgate.net

The following table summarizes selected examples of directing group-assisted C4-functionalization of indoles:

| Directing Group | Catalyst System | Functionalization | Reference |

| C3-Aldehyde | Ir(III) | Amidation | nih.gov |

| C3-Aldehyde | Ru(II) | Diamidation (C4/C5) | rsc.orgkaist.ac.kr |

| N-Pivaloyl | Rh(III) | Alkenylation | chim.it |

| Glycine (transient) | Palladium | Alkynylation | scribd.com |

Introduction of Amine Functionality at the C4 Position

The direct introduction of an amine group at the C4 position of the indole nucleus is a key step in the synthesis of N-methyl-1H-indol-4-amine and its derivatives. This can be achieved through various amination and related reactions.

Amination Reactions at C4

Direct amination of the C4 position of indoles is a challenging transformation due to the lower intrinsic reactivity of this position. rsc.org However, methods have been developed to achieve this, often relying on directing group strategies. For instance, iridium(III)-catalyzed amidation of indoles at the C4 position using an aldehyde as a directing group has been reported. researchgate.netnih.gov Subsequent deprotection of the resulting amide can provide the desired C4-amino indole. researchgate.net Similarly, ruthenium(II)-catalyzed diamidation of 3-carbonylindoles at the C4 and C5 positions has been achieved using dioxazolones as the amidating agent. rsc.orgkaist.ac.kr

A preparation method for 4-aminoindole starts from 2-methyl-3-nitroaniline, involving acetyl protection of the amine, a cyclization reaction to form the indole ring, and a final nitro reduction to yield the 4-aminoindole. google.com

Reductive Amination Strategies for 4-Aminoindoles

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of 4-aminoindoles, reductive amination can be employed to introduce substituents on the amino group. For example, a reductive amination involving an N-substituted-4-aminoindole and an aldehyde has been used in the synthesis of 1,4-disubstituted indoles. nih.gov

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comyoutube.com The choice of reducing agent can be critical for the success of the reaction, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Advanced Synthetic Transformations for this compound Analogues

To further expand the chemical diversity of this compound analogues, advanced synthetic methods like multicomponent reactions are employed.

Multicomponent Reaction Approaches (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. science.org.gersc.orgnih.gov The Ugi four-component reaction (Ugi-4CR) typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rjpbcs.com

This methodology has been successfully applied to the synthesis of indole-containing peptides and other complex indole derivatives. science.org.genih.gov For instance, indole-N-carboxylic acids, which can be prepared from indoles and carbon dioxide, have been utilized as the acid component in Ugi-type reactions to generate indole carboxamide amino amides. acs.org The Ugi reaction offers a high degree of structural diversity, as each of the four components can be varied, providing rapid access to libraries of indole analogues. science.org.genih.govacs.org While direct synthesis of this compound itself via a standard Ugi reaction might be challenging, the reaction is invaluable for creating a wide array of its derivatives by incorporating functionalized indole building blocks. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. These principles are being applied to traditional synthetic routes to improve sustainability.

Greener Synthetic Approaches

Several strategies are being employed to make the synthesis of indole derivatives, including this compound, more environmentally friendly. These include the use of alternative energy sources, greener solvents and catalysts, and innovative technologies like flow chemistry.

One notable approach is the use of microwave irradiation , which can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com Studies on the synthesis of various indole derivatives have demonstrated the effectiveness of microwave-assisted reactions, often leading to higher yields in shorter timeframes. tandfonline.com For instance, the one-pot, four-component synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been successfully carried out under microwave irradiation using a recyclable catalyst. tandfonline.com

The use of visible light as a clean and renewable energy source is another promising green methodology. openmedicinalchemistryjournal.com The synthesis of bis(indolyl)methanes has been achieved under solvent- and catalyst-free conditions using visible light irradiation, making the process highly economical and environmentally benign. openmedicinalchemistryjournal.com

Flow chemistry offers a safer and more efficient alternative to traditional batch processing for the synthesis of indoline (B122111) derivatives. epa.gov This technique allows for better control over reaction parameters, leading to higher yields and purity, while minimizing the use of hazardous reagents and the production of waste. epa.gov For example, the N-alkylation of the indoline nitrogen atom has been optimized using a purpose-built flow reactor, drastically reducing the amount of carcinogenic 1,2-dibromoethane (B42909) and shortening the reaction time from days to minutes. epa.gov

Eco-Friendly Catalysts and Solvents

The development and use of green catalysts are central to sustainable synthesis. These include biocatalysts, solid-supported catalysts, and ionic liquids. Cellulose sulfuric acid, a non-hygroscopic and reusable solid acid catalyst, has been effectively used in the solvent-free synthesis of indole derivatives. openmedicinalchemistryjournal.com Similarly, Indion Ina 225H resin has been employed as a reusable catalyst for the preparation of various indole derivatives, demonstrating high selectivity and the potential for multiple reuse cycles. openmedicinalchemistryjournal.com

The replacement of volatile and hazardous organic solvents with greener alternatives is another key aspect of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and 2-Me-THF are examples of solvents being used to create more sustainable synthetic protocols for indole derivatives. openmedicinalchemistryjournal.comrsc.org The use of water as a solvent in a copper-free protocol for the synthesis of 1,2,3-triazoles showcases a sustainable and eco-friendly approach that could be adapted for indoleamine synthesis. rsc.org

Microbial production represents a cutting-edge green chemistry approach for producing indoleamines like serotonin (B10506) and melatonin (B1676174). consensus.app This method utilizes microorganisms as cellular factories, offering a renewable and environmentally friendly alternative to chemical synthesis. consensus.app While not yet specifically reported for this compound, this bio-based manufacturing platform holds significant potential for the sustainable production of a wide range of indole derivatives. consensus.app

The following table summarizes the green chemistry principles and their application in the synthesis of indole derivatives, with potential applicability to this compound.

| Green Chemistry Principle | Application in Indole Synthesis | Key Advantages |

| Alternative Energy Sources | Microwave irradiation, visible light, ultrasound. tandfonline.comopenmedicinalchemistryjournal.com | Reduced reaction times, lower energy consumption, catalyst-free conditions possible. tandfonline.comopenmedicinalchemistryjournal.com |

| Flow Chemistry | Continuous production of indoline derivatives. epa.gov | Enhanced safety, improved process control, higher productivity, reduced waste. epa.gov |

| Green Catalysts | Cellulose sulfuric acid, Indion Ina 225H resin, biocatalysts. openmedicinalchemistryjournal.com | Reusability, reduced waste, high selectivity, mild reaction conditions. openmedicinalchemistryjournal.com |

| Greener Solvents | Water, Polyethylene Glycol (PEG), 2-Me-THF. openmedicinalchemistryjournal.comrsc.org | Reduced toxicity, improved safety, potential for simplified product isolation. openmedicinalchemistryjournal.comrsc.org |

| Biocatalysis/Microbial Production | Use of microorganisms to produce indoleamines. consensus.app | Renewable feedstocks, environmentally friendly conditions, potential for novel structures. consensus.app |

Structure Activity Relationship Sar Investigations of N Methyl 1h Indol 4 Amine Derivatives

Positional Scanning and Substituent Effects on Biological Interactions

The biological profile of N-methyl-1H-indol-4-amine derivatives is highly sensitive to the nature and position of various substituents on the indole (B1671886) scaffold. Strategic placement of different functional groups can significantly influence the compound's affinity for its biological targets, as well as its pharmacokinetic properties.

The methylation of the indole nitrogen at the N-1 position is a key structural modification that can profoundly alter the molecular recognition of the parent compound. This seemingly minor addition can influence the compound's electronic properties, lipophilicity, and conformational flexibility, thereby affecting its interaction with target receptors.

The impact of N-methylation is not universally predictable and appears to be target-dependent. For instance, in the context of histamine (B1213489) H1 receptor antagonists, N-methylation has been observed to significantly enhance binding affinity. nih.gov Similarly, for certain nuclear hormone receptor modulators, N-methylation of an indole core resulted in a 16-fold increase in potency in a receptor binding assay. vulcanchem.com This suggests that the methyl group may engage in favorable hydrophobic interactions within the receptor's binding pocket or induce a more favorable conformation for binding.

Conversely, there are instances where N-methylation is detrimental to biological activity. For example, N-methylation of certain indole derivatives has been shown to decrease their inhibitory activity against monoamine oxidase B (MAO-B). Furthermore, in a series of 5-cyano-6-hydroxy-1H-indole derivatives, substitution at the N-1 position with a methyl or ethyl group led to a 10- to 30-fold decrease in affinity for the human serotonin (B10506) transporter (hSERT). nih.gov These findings underscore the nuanced role of the N-methyl group, where its contribution to binding affinity is highly specific to the topology and chemical environment of the target protein.

| Parent Compound Class | Biological Target | Effect of N-Methylation | Reference |

|---|---|---|---|

| Indole Derivatives | Histamine H1 Receptor | Increased binding affinity | nih.gov |

| Indole Derivatives | RORC2 Nuclear Receptor | 16-fold increase in potency | vulcanchem.com |

| Indole Derivatives | Monoamine Oxidase B (MAO-B) | Reduced inhibition | |

| 5-Cyano-6-hydroxy-1H-indole Derivatives | Human Serotonin Transporter (hSERT) | 10- to 30-fold decrease in affinity | nih.gov |

The amine substituent at the C-4 position of the indole ring is a critical determinant of the biological activity of this class of compounds. Modifications to this group can significantly alter the compound's interaction with its biological target. The nature of the substituents on the amine can influence factors such as basicity, steric bulk, and hydrogen bonding capacity, all of which play a role in molecular recognition.

For example, in a study of (1H-Indol-4-ylmethyl)(2-methylpropyl)amine, it was found that altering the substituent on the amine could modulate its receptor binding profile. Specifically, replacing the isobutyl group with a cyclohexyl group was shown to increase the binding affinity for the 5-HT₂A receptor. This suggests that the larger, more lipophilic cyclohexyl group may form more extensive or favorable interactions within the receptor's binding pocket compared to the smaller isobutyl group.

Furthermore, the amine at the C4 position can serve as a key anchoring point for interaction with the biological target. The development of 9H-pyrimido[4,5-b]indol-4-amine derivatives as kinase inhibitors highlights the importance of the 4-amino group in this context. nih.gov The orientation of this group within the fused ring system is crucial for inhibitory activity against kinases like CK1 and DYRK1A. nih.gov

| Parent Compound | Amine Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| (1H-Indol-4-ylmethyl)amine | Isobutyl to Cyclohexyl | Increased 5-HT₂A receptor binding | |

| 9H-pyrimido[4,5-b]indol-4-amine | Incorporation into a fused pyrimidine (B1678525) ring | Inhibitory activity against CK1 and DYRK1A kinases | nih.gov |

Research on certain indole derivatives has indicated that substitution at the C-4 position of the indole ring is generally less favorable for some biological activities. researchgate.net In contrast, the introduction of a methoxy (B1213986) group at the C-7 position was found to be the most favorable modification in the same series of compounds. researchgate.net This suggests that the electronic and steric nature of the substituent and its specific location on the indole ring are critical determinants of biological activity.

In some cases, however, substitutions on the benzene (B151609) ring of the indole nucleus have a less pronounced effect. For a series of 9H-pyrimido[4,5-b]indol-4-amines, the inhibitory activity against certain kinases was found to be largely independent of the substitution pattern on the benzene moiety of the indole ring. nih.gov This indicates that for these particular compounds, the core pyrimido[4,5-b]indol-4-amine scaffold is the primary driver of kinase inhibition, with peripheral substitutions playing a more minor role.

The introduction of a fluorine atom at the C-5 position of the indole ring has been shown to enhance the metabolic half-life of some compounds, indicating that substitutions at this position can be used to improve pharmacokinetic properties.

Conformationally Restricted Analogue Design and Synthesis

To better understand the bioactive conformation of this compound derivatives and to potentially enhance their potency and selectivity, the design and synthesis of conformationally restricted analogues are often pursued. By locking the molecule into a more rigid structure, it is possible to reduce the entropic penalty upon binding to a receptor and to probe the spatial requirements of the binding pocket.

One common strategy for creating conformationally restricted analogues is to incorporate flexible side chains into a new ring system. For example, the N-methyl group and a phenyl substituent could be connected through an additional carbon or a two-carbon bridge to form a dihydroindole or a tetrahydroquinoline ring, respectively. nih.gov This approach restricts the rotation around single bonds, locking the substituent in a more defined orientation relative to the indole core. nih.gov

The synthesis of such analogues often involves multi-step reaction sequences. For instance, the synthesis of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles has been reported, where modifications were made to the aminoethoxy side chain at the C-3 position by introducing a methyl group at the α or β position relative to the terminal nitrogen. tandfonline.comtandfonline.com The resulting diastereomers can then be evaluated to determine the preferred conformation for biological activity.

The evaluation of these rigid analogues can provide valuable insights into the pharmacophore. For example, if a conformationally restricted analogue retains or improves upon the activity of the parent compound, it suggests that the locked conformation is close to the bioactive conformation. Conversely, a loss of activity may indicate that the rigid structure prevents the molecule from adopting the necessary conformation for binding.

Stereochemical Aspects and Chiral Recognition in Indole Derivatives

When a chiral center is present in a derivative of this compound, the stereochemistry of that center can have a profound impact on its biological activity. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, is a well-established phenomenon known as chiral recognition. unibo.itresearchgate.net

The introduction of a chiral center can be achieved through various synthetic strategies. For example, the insertion of a methyl group on a flexible side chain can create a stereocenter. In a study of melatonin (B1676174) receptor ligands, the introduction of a methyl group on the ethylamide side chain led to significant stereoselectivity, with the (S)-enantiomer exhibiting higher binding affinity at both MT1 and MT2 receptors. nih.gov This suggests that the receptor's binding site can differentiate between the two enantiomers, with one fitting more favorably than the other.

The absolute configuration of the enantiomers can be determined using various techniques, including chiral liquid chromatography. researchgate.net The separation and independent testing of each enantiomer are crucial for understanding the stereochemical requirements of the biological target.

Molecular modeling and docking studies can provide a rationale for the observed chiral recognition by illustrating how each enantiomer interacts with the binding site. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are present for one enantiomer but absent or disfavorable for the other, thus explaining the difference in their biological activity. The study of chiral recognition is therefore a vital component of SAR investigations, providing a deeper understanding of the three-dimensional nature of the drug-receptor interaction.

Computational Chemistry and Molecular Modeling Studies of N Methyl 1h Indol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of N-methyl-1H-indol-4-amine. These methods, rooted in quantum mechanics, offer a detailed view of the molecule's behavior. acs.org

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netaip.org For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. tandfonline.comopenaccesspub.orgresearchgate.net These calculations provide a foundational understanding of the molecule's stable conformation.

The electronic properties derived from DFT, such as the distribution of electron density, are critical for predicting how this compound will interact with other molecules. For instance, the calculated Mulliken atomic charges can reveal the partial charges on each atom, indicating potential sites for electrophilic or nucleophilic attack. walshmedicalmedia.com

Table 1: Selected Calculated Geometrical Parameters for Indole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (indole ring) | 1.347 - 1.534 | ||

| C-N (indole ring) | ~1.362 | ||

| C-H | 1.081 - 1.095 |

Note: Data is generalized from studies on related indole derivatives and may not represent this compound precisely. The values provide a typical range for such structures as determined by DFT calculations. materialsciencejournal.org

HOMO-LUMO Analysis and Molecular Orbital Theory Applications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. openaccesspub.orgdntb.gov.ua A smaller gap suggests that the molecule is more reactive.

For indole derivatives, the HOMO is often located on the electron-rich indole ring, while the LUMO's position can vary depending on the substituents. tandfonline.com This distribution of frontier orbitals helps in understanding the charge transfer characteristics within the molecule. dntb.gov.ua The HOMO-LUMO gap can be calculated using DFT and is often correlated with the molecule's electronic absorption spectra, which can be predicted using Time-Dependent DFT (TD-DFT). materialsciencejournal.orgtandfonline.com

Table 2: Representative HOMO-LUMO Energy Values for Indole-based Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indole Derivative 1 | -5.168 | -1.577 | 3.591 |

| Indole Derivative 2 | - | - | 4.02 |

Note: These values are illustrative and taken from studies on different indole derivatives. tandfonline.comtandfonline.com The exact values for this compound would require specific calculations.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walshmedicalmedia.comresearchgate.net The MEP surface displays different colors to represent varying electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-deficient regions, prone to nucleophilic attack). Green regions represent neutral potential. walshmedicalmedia.com

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and the π-system of the indole ring, highlighting these as potential sites for interaction with electrophiles. walshmedicalmedia.comiucr.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov

Conformational Analysis and Dynamic Behavior

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. This is particularly relevant for the methylamino group attached to the indole ring. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. acs.org This information is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity.

Solvent Interaction Dynamics

MD simulations are also employed to study how a molecule interacts with solvent molecules, which is essential for understanding its behavior in a solution. researchgate.netrsc.org The simulations can model the formation of hydrogen bonds and other non-covalent interactions between this compound and solvent molecules like water. This provides a dynamic picture of the solvation process and can help explain the molecule's solubility and reactivity in different solvents. The stability of the compound can be evaluated through binding energy calculations in the presence of a solvent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For indole derivatives, 2D-QSAR and 3D-QSAR studies are instrumental in understanding the physicochemical properties that govern their interactions with biological targets and in designing more potent molecules. acs.orgresearchgate.net

Descriptor Selection and Model Development

The initial step in developing a QSAR model involves calculating molecular descriptors, which are numerical values that encode different structural and physicochemical properties of the molecules. For indole derivatives, a wide array of descriptors are calculated, which can be categorized as constitutional, topological, 2D-autocorrelation, 3D-MoRSE, and GETAWAY descriptors, among others. nih.gov Feature selection methods, such as the genetic function approximation (GFA) algorithm, are then employed to choose the most relevant descriptors that correlate with the biological activity being studied. researchgate.net

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the indole derivatives are aligned, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. acs.orgresearchgate.net These fields serve as the descriptors. For instance, in a study of indole derivatives as phosphodiesterase IV inhibitors, the most active molecule was used as a template to build and align the other structures in the dataset. acs.org The goal is to build a model that relates these calculated descriptors to the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov

Table 1: Examples of Descriptor Types Used in QSAR Models of Indole Derivatives

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular weight (Mp), Moriguchi octanol-water partition coeff. (MLOGP) | Relates molecular size and lipophilicity to activity. nih.gov |

| 2D Autocorrelations | MATS6e (Moran autocorrelation - lag 6 / weighted by atomic Sanderson electronegativities) | Describes the distribution of atomic properties across the topology of the molecule. nih.gov |

| 3D-MoRSE | Mor22v (3D-Molecule Representation of Structures based on electron diffraction - signal 22 / weighted by atomic van der Waals volumes) | Encodes 3D structural information from atomic coordinates. nih.gov |

| GETAWAY | GATS8e, R7v+ | Encodes information on molecular geometry, size, and specific atomic properties. nih.gov |

| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor | Represents the 3D interaction fields around the molecules, crucial for receptor binding. acs.orgresearchgate.net |

This table is a representative summary based on general QSAR studies of indole derivatives.

Statistical Validation of QSAR Models

The robustness and predictive power of a developed QSAR model must be rigorously validated. Validation is a critical step to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov This process involves both internal and external validation techniques. nih.gov

Internal Validation: This is often performed using a leave-one-out (LOO) cross-validation method, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model with good internal predictivity.

External Validation: The dataset is typically split into a training set (to build the model) and a test set (to evaluate its predictive power on external compounds). bldpharm.com The model's performance on the test set is assessed using the predictive correlation coefficient (R²_pred). In various studies on indole derivatives, models have shown good predictive ability with significant correlation coefficients for the test sets. acs.org

Other statistical parameters used to validate QSAR models for indole derivatives include the coefficient of determination (R²), root mean square error (RMSE), and the F-test value. Y-randomization tests are also performed to confirm that the model is not due to chance by randomizing the biological activity data and rebuilding the model.

Table 2: Statistical Validation Parameters from Representative 3D-QSAR Studies on Indole Derivatives

| Study Subject | Method | q² (Cross-validated r²) | R² (Non-cross-validated r²) | Predictive r² (Test Set) | Source |

|---|---|---|---|---|---|

| PDE IV Inhibitors | CoMFA | 0.494 | 0.986 | 0.56 | acs.org |

| PDE IV Inhibitors | CoMSIA | 0.541 | 0.967 | 0.59 | acs.org |

| Anti-amyloidogenic Agents | 3D-QSAR | 0.596 | 0.887 | 0.695 | |

| Anti-influenza A Virus Agents | CoMFA | 0.590 | 0.925 | Not Specified | researchgate.net |

| Anti-influenza A Virus Agents | CoMSIA | 0.767 | 0.929 | Not Specified | researchgate.net |

This table presents data from studies on different sets of indole derivatives and is for illustrative purposes.

Predictive Capabilities in Indole Derivative Design

Validated QSAR models serve as powerful tools for predicting the biological activity of newly designed, unsynthesized indole derivatives. acs.orgacs.org The contour maps generated from 3D-QSAR studies (CoMFA and CoMSIA) are particularly useful as they visualize the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky, electropositive substituent at a specific position on the indole ring would enhance binding affinity to the target protein.

This information provides rational guidance for lead optimization. Chemists can use these models to prioritize which derivatives to synthesize, saving significant time and resources. acs.org By focusing on compounds predicted to have high activity, the efficiency of the drug discovery process is greatly improved. Studies on various indole derivatives have successfully used these models to identify key structural features that can be modified to enhance their desired biological effects, such as anti-inflammatory or anti-amyloidogenic activities. acs.org

Pharmacophore Modeling and Ligand-Based Drug Design for Indole Derivatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target and trigger a biological response.

Identification of Essential Pharmacophore Features

For a series of active indole derivatives, a pharmacophore model is generated by identifying the common chemical features and their spatial arrangement. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups.

Computational programs align the structures of active molecules to find a common 3D arrangement of these features. For example, a pharmacophore model for a set of indole-based enzyme inhibitors might consist of an aromatic ring feature (representing the indole core), a hydrogen bond donor (from an -NH group), and a hydrophobic feature (from an alkyl substituent). The resulting hypothesis provides a 3D blueprint of the key interaction points required for biological activity. This model helps in understanding the structure-activity relationship (SAR) and in designing new molecules that fit the pharmacophore.

Table 3: Common Pharmacophore Features Identified for Indole Scaffolds

| Pharmacophore Feature | Description | Potential Molecular Correlate in Indole Derivatives |

|---|---|---|

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The indole bicyclic ring system itself. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The N-H group of the indole pyrrole (B145914) ring. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | A carbonyl oxygen or a nitrogen atom in a substituent. |

| Hydrophobic (H) | A non-polar group that interacts favorably with non-polar regions of the target. | Alkyl or aryl substituents on the indole ring. |

| Positive Ionizable (PI) | A group that is likely to be protonated at physiological pH. | An amine group in a side chain. |

This table illustrates general features and is not specific to a single study.

Virtual Screening and Database Mining for Novel Indole Scaffolds

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hits from millions of compounds without the need for physical screening.

The screening process filters for molecules that not only match the key features but also have the correct spatial orientation. The identified hits, which may possess diverse chemical scaffolds beyond the original indole series, can then be acquired or synthesized for biological testing. This approach has proven successful in discovering new indole derivatives and other scaffolds as inhibitors for various targets, such as DNA gyrase in Mycobacterium tuberculosis. Virtual screening can significantly accelerate the discovery of new lead compounds, providing a starting point for the development of novel therapeutics.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding potential mechanisms of action and for structure-based drug design.

For a molecule like this compound, molecular docking simulations are employed to identify potential protein targets and elucidate its binding mode within the active site. The process involves sampling a vast number of orientations and conformations of the ligand within the binding pocket of a target protein. These poses are then scored based on binding energy calculations, with lower energy scores typically indicating more favorable binding affinity. rsc.org

While specific docking studies for this compound are not extensively published, studies on analogous indole derivatives provide a framework for how it might interact with biological targets. For instance, docking studies on various indole derivatives have identified specific binding interactions within the active sites of targets like the progesterone (B1679170) receptor and the bacterial enzyme FabI. chemmethod.comscispace.com In these studies, the indole scaffold consistently orients itself to fit within hydrophobic pockets, while the amine and other functional groups position themselves to form key interactions with specific amino acid residues. For example, in one study of indole derivatives, key interactions were predicted with residues such as Glu-695, Asp-697, and His-770, which were deemed vital for the required binding orientation. chemmethod.com Similarly, studies on other indole-containing inhibitors have identified common interacting residues like Y146, Y156, M159, and K163 in their respective targets. scispace.com

The identification of these putative binding sites is often accomplished using software like AutoDock or Discovery Studio, which can calculate the binding free energy (ΔGbind) and rank potential binding poses. rsc.orgplos.org The most stable and frequently occurring pose is considered the most likely binding mode.

The stability of a predicted protein-ligand complex is determined by a variety of non-covalent molecular interactions. plos.org For this compound, these interactions are primarily driven by its distinct chemical features: the aromatic indole ring, the secondary amine, and the N-methyl group.

Hydrogen Bonding: The primary amine group (-NH2) on the indole ring is a hydrogen bond donor, while the nitrogen atom within the indole ring can act as a hydrogen bond acceptor. nih.govkpfu.ru Computational models predict that these groups can form crucial hydrogen bonds with the backbone or side chains of polar amino acid residues such as glutamate, aspartate, and glycine (B1666218) in a protein's active site. chemmethod.comjmchemsci.com

Hydrophobic Interactions: The bicyclic indole core is inherently hydrophobic and is expected to form significant hydrophobic and van der Waals interactions with non-polar amino acid residues. plos.orgrsc.org These interactions are critical for anchoring the ligand within a hydrophobic pocket of the target protein. Residues like isoleucine, leucine, and proline are often involved in such interactions with indole-based ligands. plos.orgjmchemsci.com

π-Interactions: The aromatic π-system of the indole ring can participate in several types of π-interactions. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues like lysine (B10760008) and arginine. scispace.com These interactions are known to contribute significantly to the binding affinity and specificity of ligands containing aromatic moieties. scispace.comresearchgate.net

The table below summarizes the potential molecular interactions between this compound and a hypothetical protein binding site, based on studies of similar compounds.

Table 1: Predicted Molecular Interactions for this compound

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues | Reference(s) |

| Hydrogen Bond (Donor) | 4-amino group (-NH₂) | Asp, Glu, Gly, Ser, Thr | chemmethod.comjmchemsci.com |

| Hydrogen Bond (Acceptor) | Indole Nitrogen | Gln, Asn, Ser, Thr | nih.govkpfu.ru |

| Hydrophobic | Indole Ring System | Ala, Val, Leu, Ile, Pro, Met | plos.orgjmchemsci.com |

| π-π Stacking | Indole Ring System | Phe, Tyr, Trp | scispace.com |

| Cation-π | Indole Ring System | Lys, Arg | scispace.com |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out compounds with unfavorable pharmacokinetic profiles before committing to costly and time-consuming synthesis and in vitro testing. ajchem-a.com

Various computational models and software platforms, such as SwissADME, PreADMET, and ADMET Predictor, are used to estimate the pharmacokinetic profile of drug candidates. acs.orgmdpi.comresearchgate.net These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental results.

For this compound, these models can predict a range of properties:

Absorption: Predictions typically assess passive gastrointestinal (GI) absorption and permeability through models like the Caco-2 cell permeability model. The compound's small size and moderate polarity suggest it is likely to have good oral absorption. ajchem-a.comresearchgate.net

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. acs.org The ability to cross the BBB is crucial for compounds targeting the central nervous system. Computational tools can provide a qualitative prediction (Yes/No) for BBB passage. ajchem-a.com

Metabolism: Models can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, likely metabolic pathways include N-demethylation and oxidation of the indole ring. acs.org Predictions can also indicate whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for assessing potential drug-drug interactions. acs.org

The following table presents a hypothetical in silico ADME profile for this compound based on its structure and data from similar compounds.

Table 2: Predicted ADME Profile for this compound

| ADME Parameter | Predicted Outcome | Significance | Reference(s) |

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. | mdpi.comresearchgate.net |

| Blood-Brain Barrier Permeant | Yes/No (Model Dependent) | Determines potential for CNS activity. | ajchem-a.com |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Likely/Unlikely (Model Dependent) | Predicts risk of drug-drug interactions. | acs.org |

| Primary Metabolic Pathways | N-dealkylation, Aromatic Hydroxylation | Identifies likely metabolites and metabolic stability. | acs.org |

| P-glycoprotein (P-gp) Substrate | No | If not a substrate, less susceptible to efflux pumps. | ajchem-a.com |

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. A common method for this assessment is Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). mdpi.com

Based on its computed properties from PubChem, this compound shows excellent compliance with these rules, suggesting a favorable drug-like profile. nih.gov

Table 3: Drug-Likeness Assessment of this compound (Lipinski's Rule of Five)

| Property | Value for this compound | Lipinski's Rule | Compliance | Reference(s) |

| Molecular Weight (MW) | 146.19 g/mol | ≤ 500 | Yes | nih.gov |

| Lipophilicity (XLogP3) | 1.3 | ≤ 5 | Yes | nih.gov |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes | nih.gov |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes | nih.gov |

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to optimize leads during drug discovery. They relate the binding potency of a compound to its size and lipophilicity, respectively. nih.gov

LE is defined as the binding energy per heavy (non-hydrogen) atom. It helps in selecting compounds that have a high affinity for their target without being excessively large. A higher LE value is generally preferred, with values greater than 0.3 often considered favorable. researchgate.netresearchgate.net

LLE is calculated as the difference between the pIC50 (or pEC50) and the logP of the compound. It assesses the balance between potency and lipophilicity, aiming to avoid the "molecular obesity" that can lead to poor ADME properties. An LLE value greater than 4 or 5 is often a goal in lead optimization. acs.orgnih.gov

While the LE and LLE for this compound cannot be calculated without experimental potency data against a specific target, its low molecular weight and low calculated logP suggest it has the potential to be a highly efficient ligand if it demonstrates significant biological activity. These metrics serve as crucial guides for any future optimization efforts based on this scaffold. nih.gov

Investigation of Molecular Mechanisms and Receptor/target Engagement

Elucidation of Specific Receptor Binding Mechanisms for N-methyl-1H-indol-4-amine

The structural similarity of the indole (B1671886) ring to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) predisposes many indole derivatives to interact with serotonin receptors. Furthermore, as part of the vast G-protein coupled receptor (GPCR) superfamily, these receptors represent a primary avenue through which such compounds exert their effects.

The 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, is a key target for many indole-based compounds. It belongs to the G-protein coupled receptor (GPCR) superfamily and stimulates adenylyl cyclase via Gs proteins. A vast number of ligands developed for the 5-HT6 receptor are based on the indole scaffold. Research into structurally related compounds provides insight into how the 4-aminoindole (B1269813) moiety might interact with this receptor. For instance, studies on N1-azinylsulfonyl-1H-indoles have led to the identification of potent 5-HT6 receptor antagonists, demonstrating the importance of the indole core in ligand design. nih.gov The positioning of substituents on the indole ring is critical; investigators have shown that moving an N,N-dimethylaminoethyl side chain from the 3-position to the 4-position of a related benz[cd]indole structure can result in high-affinity binding to the 5-HT6 receptor. The modulation of 5-HT6 receptors by selective antagonists has been shown to produce pro-cognitive effects in various learning and memory paradigms, supporting the therapeutic potential of targeting this receptor. nih.gov

Beyond the 5-HT6 subtype, the indole structure is a common motif in ligands for numerous GPCRs. The natural indoleamine melatonin (B1676174), for example, is a potent agonist at two GPCRs, the melatonin receptor 1 and melatonin receptor 2. wikipedia.org The affinity of indole-based compounds is not limited to the serotonin and melatonin families. Many antipsychotic drugs, which target a range of GPCRs including dopamine and serotonin receptors, incorporate moieties that interact with these receptors in a manner analogous to indole derivatives. The versatility of the indole scaffold allows it to serve as a template for ligands that can bind with high affinity and selectivity to various GPCRs, making it a continued focus of drug discovery efforts.

Molecular Interactions with Biological Macromolecules

The engagement of this compound with biological systems extends beyond cell-surface receptors to include direct interactions with intracellular proteins and enzymes, which can significantly influence cellular function.

The indole moiety can mediate protein-protein interactions (PPIs), which are fundamental to nearly every biological process. Research has shown that indole and its derivatives can modulate these interactions. For example, indole has been found to weaken cooperative protein interactions within bacterial flagellar complexes. nih.gov In the context of drug discovery, indole-containing compounds have been developed as inhibitors of specific PPIs that are critical for disease progression. Studies on benzothiophene and indole carboxamides have identified potent inhibitors of the interaction between AF9/ENL and AF4 or DOT1L, which are targets in certain types of leukemia. These studies underscore that substituents on the indole ring, such as a 4-piperidin-1-ylphenyl group, are essential for potent activity. While specific interaction profiles for this compound are not extensively documented, the principles derived from related structures suggest that the 4-amino group could serve as a key interaction point or a site for further chemical modification to target specific protein interfaces.

The indole scaffold is a frequent component of molecules designed to inhibit various classes of enzymes, including kinases and integrases.

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. The indole ring serves as a core structure for many kinase inhibitors. For instance, a screening hit for Janus Kinase 1 (JAK1) inhibitors featured an indole moiety where the indole NH group was shown to bind to the carboxylate of an aspartate residue (Asp1021) in the kinase domain. acs.org Further optimization of this scaffold led to highly selective JAK1 inhibitors. acs.org Similarly, other research has identified 3-aminoindazole derivatives, which are bioisosteres of aminoindoles, as potent pan-BCR-ABL inhibitors, including against resistant mutants. nih.gov

Integrase Inhibition: HIV-1 integrase is an essential enzyme for viral replication, making it a critical drug target. The development of integrase strand transfer inhibitors (INSTIs) has been a major advance in HIV therapy. The first integrase inhibitor to be co-crystallized with the enzyme's catalytic core domain was an indole-containing compound, 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)propenone (5-CITEP). nih.gov This compound binds to the active site and chelates essential metal ions. Although many modern INSTIs have more complex heterocyclic systems, the foundational role of indole-based structures in their discovery highlights the scaffold's utility in targeting this enzyme class. nih.govacs.orgmdpi.com

Table 1: Examples of Indole-Based Enzyme Inhibitors and Their Targets This table is generated based on data for related indole derivatives to illustrate the inhibitory potential of the scaffold.

| Compound Class | Target Enzyme | Key Finding |

|---|---|---|

| Amido-indole Derivative | JAK1 Kinase | Indole NH forms a bidentate hydrogen bond with Asp1021 in the kinase domain. acs.org |

| Dihydroxypyrimidine Carboxamides / N-methylpyrimidones | HIV-1 Integrase | Scaffolds that evolved into Raltegravir, a potent INSTI. nih.gov |

| 1-(5-chloroindol-3-yl)-...propenone (5-CITEP) | HIV-1 Integrase | First INI co-crystallized with the integrase catalytic domain, demonstrating binding mode. nih.gov |

| 3-Aminoindazole Derivatives | BCR-ABL Kinase | Potently inhibited wild-type and T315I mutant BCR-ABL. nih.gov |

Modulation of Cellular Pathways by Indole Derivatives (Mechanistic Focus)

Indole derivatives are known to modulate a wide array of cellular signaling pathways, which is the ultimate downstream consequence of their receptor and enzyme interactions. The specific nature of the modulation depends on the substitution pattern of the indole ring.

For example, certain oxindole derivatives, in combination with other agents, have been shown to alter cell death pathways in acute myeloid leukemia cells. mdpi.com This can involve changes in the expression of key apoptosis-related proteins like Casp3, Casp8, and members of the CD40/CD40L system. mdpi.com In other contexts, indole-based structures can target fundamental signaling cascades like the HIF-1α pathway, which is critical for cellular adaptation to hypoxia and is often dysregulated in cancer. Novel 4-aminoquinoline analogs, which share structural similarities with 4-aminoindoles, have been identified as potent inhibitors of HIF-1α expression. nih.gov The ability of indole compounds to influence such a diverse range of critical pathways underscores their importance as versatile biological probes and therapeutic scaffolds.

Signaling Pathway Interrogation (e.g., NF-κB, PI3K/Akt/mTOR)

The nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathways are crucial intracellular signaling networks that regulate a multitude of cellular processes, including inflammation, cell survival, proliferation, and differentiation. wikipedia.org Aberrant signaling in these pathways is frequently implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov

The PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a primary signaling route that responds to extracellular cues, such as growth factors, to promote cell growth and proliferation. wikipedia.org The process is initiated by the activation of receptor tyrosine kinases, which in turn recruit and activate PI3K. youtube.com Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. youtube.com

Once active, Akt phosphorylates a wide array of downstream targets. A key substrate of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. researchgate.net The activation of mTORC1 leads to the phosphorylation of downstream effectors that control protein synthesis and cell growth. researchgate.net

Studies on various indole compounds have demonstrated their ability to modulate this pathway. nih.gov For instance, certain indole derivatives have been shown to inhibit the phosphorylation of Akt, thereby impeding the downstream signaling cascade. nih.gov The precise mechanism of this inhibition can vary, with some compounds acting as direct kinase inhibitors, while others may interfere with upstream activators of the pathway.

The NF-κB Pathway:

The NF-κB family of transcription factors plays a pivotal role in the inflammatory response and cell survival. In an unstimulated state, NF-κB is sequestered in the cytoplasm through its interaction with inhibitory proteins known as IκBs. nih.gov Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. youtube.com IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. nih.gov

There is significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways. nih.gov Akt can directly phosphorylate and activate IKK, thereby promoting NF-κB activation. youtube.com This interplay underscores the complexity of cellular signaling and highlights how targeting one pathway can have ramifications for the other. Research has indicated that some indole compounds can suppress the activation of NF-κB, potentially through the inhibition of IKK or by preventing the degradation of IκB. nih.gov

| Protein | Function in Signaling Pathway | Potential Interaction with Indole Compounds |

|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | Phosphorylates PIP2 to PIP3, initiating the PI3K/Akt/mTOR cascade. researchgate.net | Some indole derivatives may directly or indirectly inhibit its kinase activity. |

| Akt (Protein Kinase B) | A central kinase that phosphorylates numerous downstream targets, including mTOR, to promote cell survival and growth. wikipedia.org | Certain indole compounds have been shown to inhibit Akt phosphorylation. nih.gov |

| mTOR (Mammalian Target of Rapamycin) | A serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis. researchgate.net | Inhibition of upstream activators like Akt by indole compounds can lead to decreased mTOR activity. |

| NF-κB (Nuclear Factor-kappa B) | A transcription factor that controls the expression of genes involved in inflammation and cell survival. nih.gov | Some indole compounds can suppress NF-κB activation by inhibiting IκB degradation. nih.gov |

| IKK (IκB Kinase) | A kinase complex that phosphorylates IκB, leading to NF-κB activation. youtube.com | Inhibition of IKK activity is a potential mechanism for the anti-inflammatory effects of certain indole compounds. |

Role in Gene Expression Regulation (mechanistic)

The ultimate outcome of signaling through pathways like NF-κB and PI3K/Akt/mTOR is the regulation of gene expression. By controlling the activity of transcription factors and other regulatory proteins, these pathways can orchestrate complex cellular responses.

NF-κB-Mediated Gene Expression:

Upon translocation to the nucleus, NF-κB binds to specific DNA sequences in the promoter or enhancer regions of its target genes. nih.gov This binding event recruits co-activator proteins and the basal transcription machinery, leading to the initiation of transcription. The genes regulated by NF-κB are diverse and include those encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.

PI3K/Akt/mTOR-Mediated Gene Expression:

The PI3K/Akt/mTOR pathway can influence gene expression through several mechanisms. One major way is through the regulation of transcription factors. For example, Akt can phosphorylate and inactivate members of the Forkhead box O (FOXO) family of transcription factors, which are involved in the expression of genes related to apoptosis and cell cycle arrest. By inhibiting FOXO proteins, the PI3K/Akt/mTOR pathway promotes cell survival.

Furthermore, mTORC1 plays a critical role in controlling protein synthesis by phosphorylating 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1). researchgate.net The phosphorylation of 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), allowing it to initiate the translation of mRNAs that are crucial for cell growth and proliferation.

The potential for this compound to modulate gene expression would likely be a downstream consequence of its effects on these signaling pathways. If this compound inhibits the PI3K/Akt/mTOR pathway, it could lead to the activation of FOXO-mediated transcription and a reduction in protein synthesis. Similarly, if it suppresses NF-κB signaling, it would be expected to decrease the expression of pro-inflammatory and anti-apoptotic genes.

| Signaling Pathway | Key Transcriptional Regulators | Examples of Regulated Genes | Potential Effect of Pathway Inhibition |

|---|---|---|---|

| PI3K/Akt/mTOR | FOXO transcription factors, S6K1, 4E-BP1 | Genes involved in apoptosis (e.g., Bim, FasL), cell cycle arrest (e.g., p27kip1), and protein synthesis. | Increased expression of pro-apoptotic and cell cycle arrest genes; decreased protein synthesis. |

| NF-κB | NF-κB (p65/p50) | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), anti-apoptotic proteins (e.g., Bcl-xL, cIAP). | Decreased expression of pro-inflammatory and anti-apoptotic genes. |

Advanced Analytical and Spectroscopic Characterization in N Methyl 1h Indol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N-methyl-1H-indol-4-amine. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous structural elucidation. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides a unique fingerprint of its structure. The key signals include a singlet for the N-methyl group, characteristic signals for the aromatic protons on the indole (B1671886) ring, and a signal for the primary amine protons. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing their signals to appear further downfield. openstax.org The chemical shifts, multiplicities, and coupling constants are critical for assigning each proton to its specific position in the molecule.

Interactive Data Table: Predicted ¹H-NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H on N1-CH₃ | 3.7 - 3.8 | Singlet (s) | N/A | 3H |

| H on C2 | 6.9 - 7.0 | Doublet (d) | ~3.0 | 1H |

| H on C3 | 6.4 - 6.5 | Doublet (d) | ~3.0 | 1H |

| H on C5 | 6.6 - 6.7 | Doublet (d) | ~7.5 | 1H |

| H on C6 | 7.0 - 7.1 | Triplet (t) | ~7.8 | 1H |

| H on C7 | 6.9 - 7.0 | Doublet (d) | ~8.0 | 1H |

Note: Predicted values are based on typical shifts for substituted indoles and amines. Actual values may vary depending on solvent and experimental conditions.